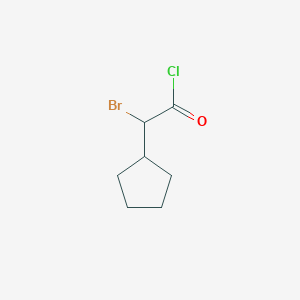

2-Bromo-2-cyclopentylacetyl chloride

Description

2-Bromo-2-cyclopentylacetyl chloride (CAS: Not explicitly listed in evidence) is a halogenated acetyl chloride derivative featuring a cyclopentyl substituent and a bromine atom at the alpha position. This compound is structurally characterized by its reactive acyl chloride group (-COCl), which enables it to act as an electrophilic intermediate in organic synthesis. The cyclopentyl moiety confers steric bulk, influencing its reactivity and selectivity in comparison to simpler acetyl chlorides.

Properties

Molecular Formula |

C7H10BrClO |

|---|---|

Molecular Weight |

225.51 g/mol |

IUPAC Name |

2-bromo-2-cyclopentylacetyl chloride |

InChI |

InChI=1S/C7H10BrClO/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4H2 |

InChI Key |

NLFYPILXYRGBFK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(C(=O)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following table summarizes key structural and functional differences between 2-bromo-2-cyclopentylacetyl chloride and related compounds:

Preparation Methods

Formation of Cyclopentylacetyl Chloride

Cyclopentylacetic acid is treated with thionyl chloride (SOCl₂) under reflux to produce cyclopentylacetyl chloride. The reaction proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both the solvent and chlorinating agent.

Reaction Conditions:

-

Molar Ratio: 1:1.2 (acid:SOCl₂)

-

Temperature: 70–80°C

-

Duration: 4–6 hours

Excess SOCl₂ is removed under reduced pressure, and the product is purified via fractional distillation.

α-Bromination via HVZ Reaction

The HVZ reaction introduces a bromine atom at the α-carbon of the acyl chloride. Red phosphorus catalyzes the reaction between cyclopentylacetyl chloride and bromine (Br₂), generating 2-bromo-2-cyclopentylacetyl chloride.

Reaction Conditions:

-

Catalyst: Red phosphorus (5–10 wt% of acyl chloride)

-

Bromine: 1.1–1.3 equivalents

-

Temperature: 85–95°C

-

Duration: 6.5–7.5 hours

Mechanistic Insight:

Red phosphorus reacts with Br₂ to form phosphorus tribromide (PBr₃), which abstracts an α-hydrogen from the acyl chloride, forming a radical intermediate. Bromine then quenches the radical, yielding the brominated product.

Purification:

The crude product is rectified under vacuum (0.1–0.8 mmHg), collecting the fraction at 130–133°C.

Photochemical Bromination Using Ultraviolet Irradiation

An alternative method employs ultraviolet (UV) light to initiate radical bromination, bypassing the need for phosphorus catalysts. This approach is adapted from protocols for synthesizing structurally related bromocyclopentane derivatives.

Reaction Setup

A solution of cyclopentylacetyl chloride and bromine (or bromodichloronitromethane) in an inert solvent (e.g., benzene, hexane) is irradiated with a 450-watt UV lamp under nitrogen atmosphere.

Key Parameters:

-

Solvent: Benzene or toluene

-

Molar Ratio: 1:1–1:3 (acyl chloride:Br₂)

-

Temperature: 25–30°C

-

Irradiation Duration: 8–12 hours

Advantages:

-

Avoids corrosive phosphorus catalysts.

-

Suitable for heat-sensitive intermediates.

Limitations:

-

Lower yield compared to HVZ method.

-

Requires specialized photochemical equipment.

Alternative Bromination Strategies

Use of Phosphorus Tribromide (PBr₃)

PBr₃ can directly brominate cyclopentylacetic acid at the α-position before acylation. However, this method risks over-bromination and requires stringent stoichiometric control.

Reaction Pathway:

-

Cyclopentylacetic acid + PBr₃ → 2-bromo-2-cyclopentylacetic acid

-

Acylation with SOCl₂ → this compound

Radical Initiation with Peroxides

Tert-butyl hydroperoxide (TBHP) or dibenzoyl peroxide (BPO) can initiate radical bromination in the presence of Br₂. This method is less common due to side reactions but offers moderate yields under optimized conditions.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-2-cyclopentylacetyl chloride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves halogenation of cyclopentylacetic acid derivatives using brominating agents (e.g., PBr₃ or HBr) under anhydrous conditions. Key steps include maintaining low temperatures (0–5°C) to suppress side reactions and using inert atmospheres (N₂/Ar) to avoid hydrolysis .

- Critical Parameters : Reaction time, stoichiometry of brominating agents, and solvent choice (e.g., dichloromethane or THF) significantly affect purity. Post-reaction purification via fractional distillation or column chromatography is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopentyl and acetyl-bromo groups.

- HPLC/GC-MS : Quantify purity (>97% by GC) and detect halogenated byproducts .

- FT-IR : Identify carbonyl (C=O, ~1750 cm⁻¹) and C-Br (~600 cm⁻¹) stretches.

- Table 1 : Common Analytical Parameters

| Technique | Purpose | Key Peaks/Features |

|---|---|---|

| ¹H NMR | Structural confirmation | δ 1.5–2.5 (cyclopentyl protons), δ 3.2–3.5 (acetyl protons) |

| GC-MS | Purity assessment | Retention time alignment with standards |

Q. What safety protocols are essential when handling this compound?

- Handling : Use fume hoods, chemical-resistant gloves (nitrile), and eye protection. Avoid skin contact due to acyl chloride reactivity.

- First Aid :

- Inhalation : Move to fresh air; administer oxygen if needed .

- Skin Contact : Rinse with water for 15 minutes; apply neutralizing agents (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., hydrolysis or over-bromination)?

- Strategies :

- Temperature Control : Perform reactions at –10°C to slow hydrolysis while maintaining bromination efficiency .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

- Solvent Polarity : Low-polarity solvents (e.g., hexane) reduce nucleophilic attack on the acyl chloride group.

Q. How should researchers address contradictions in reported reactivity data (e.g., divergent yields in analogous halogenations)?

- Root-Cause Analysis :

- Parameter Comparison : Compare temperature, solvent, and reagent purity across studies.

- Byproduct Profiling : Use LC-MS to identify undocumented impurities influencing yield discrepancies .

Q. What mechanistic insights explain the electrophilic reactivity of this compound in nucleophilic substitutions?

- Reactivity Profile : The electron-withdrawing cyclopentyl and bromo groups enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or alcohols).

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with varying nucleophiles (e.g., aniline vs. ethanol) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are dominant?

- Stability Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.